molecular formula C17H15ClN2O3S B2798525 N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 912764-05-7

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No. B2798525
CAS RN: 912764-05-7
M. Wt: 362.83
InChI Key: LIGREHNUNNHHLX-UHFFFAOYSA-N
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Description

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research.

Scientific Research Applications

Anticancer Activity

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide and related benzothiazole derivatives have been explored for their anticancer properties. Studies have found that some benzothiazole derivatives exhibit significant anticancer activity against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. Specifically, derivatives with the benzothiazole moiety, such as 2-{2-[3-(benzothiazol-2-ylamino)-4-oxo-2-thioxothiazolidin-5-ylidenemethyl]-4-chlorophenoxy}-N-(4-methoxyphenyl)-acetamide, have shown promising activity with notable GI(50) and TGI values (Havrylyuk et al., 2010).

Antibacterial and Anti-inflammatory Properties

Benzothiazole derivatives have been reported to possess diverse pharmacological activities, including significant anti-inflammatory and antibacterial properties. These compounds, when synthesized and modified, have shown effectiveness against a range of bacterial strains (Chidrawar, 2016).

Antagonistic Activity Against Serotonin-3 Receptors

Some benzothiazole derivatives, such as those related to N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide, have been found to be potent antagonists of serotonin-3 (5-HT3) receptors. These compounds could have implications in the development of treatments for disorders associated with this receptor (Kuroita et al., 1996).

Antioxidant Properties

Research has shown that certain benzothiazole derivatives exhibit potent antioxidant activities. These compounds, upon synthesis and evaluation, have been found to provide considerable protection against oxidative stress, which is a factor in many diseases (Ahmad et al., 2010).

Antipsychotic Potential

Benzothiazole derivatives have also been evaluated for their potential as antipsychotic agents. Some of these compounds have been found to inhibit dopamine D-2 receptor binding, which is a significant mechanism in the action of antipsychotic drugs (Norman et al., 1993).

properties

IUPAC Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S/c1-9-6-11(18)8-14-15(9)19-17(24-14)20-16(21)10-4-5-12(22-2)13(7-10)23-3/h4-8H,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGREHNUNNHHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide

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